molecular formula C8H14ClNO2 B2541891 Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride CAS No. 2059910-47-1

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

Cat. No.: B2541891
CAS No.: 2059910-47-1
M. Wt: 191.66
InChI Key: CPJJIPMHNWAJBL-YWHDXUBYSA-N
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Description

Methyl (1S,3S,5S)-3-aminobicyclo[310]hexane-1-carboxylate;hydrochloride is a bicyclic compound with a unique structure that includes an aminobicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride typically involves the reaction of azabicyclohexane with formyl chloride to produce the N-formylated product. This intermediate is then reacted with hydrochloric acid to yield the desired hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-5(8)2-6(9)4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6+,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJJIPMHNWAJBL-YWHDXUBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@H]1C[C@@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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